5-(stearoyloxy)octadecanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(stearoyloxy)octadecanoicacid, also known as 5-(stearoyloxy)octadecanoic acid, is a fatty acid ester. It is a compound formed by the esterification of octadecanoic acid (stearic acid) with another molecule of octadecanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(stearoyloxy)octadecanoicacid typically involves the esterification reaction between octadecanoic acid and a hydroxylated derivative of octadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants to a temperature range of 60-80°C and maintaining the reaction for several hours to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yield. The process involves the continuous feeding of octadecanoic acid and the hydroxylated derivative into the reactor, along with the acid catalyst. The reaction mixture is then heated and stirred continuously to achieve the desired esterification .
Chemical Reactions Analysis
Types of Reactions
5-(stearoyloxy)octadecanoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and carboxylic acid.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols and carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
5-(stearoyloxy)octadecanoicacid has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and lipid chemistry.
Biology: The compound is studied for its role in cellular lipid metabolism and its effects on cell membranes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility and ability to form stable lipid nanoparticles.
Industry: It is used in the formulation of cosmetics, lubricants, and as a stabilizer in various industrial processes .
Mechanism of Action
The mechanism of action of 5-(stearoyloxy)octadecanoicacid involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester group allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by lipases to release free fatty acids, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid (Stearic acid): A saturated fatty acid commonly found in animal fats and vegetable oils.
9-(Octadecanoyloxy)octadecanoic acid: Another fatty acid ester with similar properties but different structural configuration.
Hexadecanoic acid (Palmitic acid): A similar saturated fatty acid with a shorter carbon chain .
Uniqueness
5-(stearoyloxy)octadecanoicacid is unique due to its specific ester linkage, which imparts distinct physicochemical properties. Its ability to form stable lipid nanoparticles makes it particularly valuable in drug delivery and cosmetic formulations .
Properties
Molecular Formula |
C36H70O4 |
---|---|
Molecular Weight |
566.9 g/mol |
IUPAC Name |
5-octadecanoyloxyoctadecanoic acid |
InChI |
InChI=1S/C36H70O4/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-33-36(39)40-34(31-29-32-35(37)38)30-27-25-23-21-19-14-12-10-8-6-4-2/h34H,3-33H2,1-2H3,(H,37,38) |
InChI Key |
BSOQNRNPFJEDMC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O |
physical_description |
Solid |
Synonyms |
5-(stearoyloxy)octadecanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.